![molecular formula C22H17NO4 B13126158 1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 675817-96-6](/img/structure/B13126158.png)
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is part of a broader class of anthraquinones, which are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
准备方法
The synthesis of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases under inert atmospheres. Industrial production methods may include gas-phase oxidation or liquid-phase oxidation, where the compound is synthesized through controlled oxidation processes using specific catalysts and reaction conditions .
化学反应分析
1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties. In medicine, anthraquinone derivatives, including this compound, are explored for their anticancer activities due to their ability to interact with DNA and inhibit topoisomerase enzymes .
作用机制
The mechanism of action of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to these enzymes, the compound can prevent the unwinding of DNA, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
相似化合物的比较
Similar compounds to 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione include other anthraquinone derivatives such as 9,10-anthraquinone and 1,8-dihydroxyanthraquinone. These compounds share similar structural features but differ in their substituent groups, which can significantly affect their chemical properties and biological activities. For example, 9,10-anthraquinone is widely used in the dye industry, while 1,8-dihydroxyanthraquinone has notable anticancer properties .
属性
CAS 编号 |
675817-96-6 |
|---|---|
分子式 |
C22H17NO4 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
1-hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c1-12(24)13-5-4-6-14(11-13)23-17-9-10-18(25)20-19(17)21(26)15-7-2-3-8-16(15)22(20)27/h2-12,23-25H,1H3 |
InChI 键 |
VNODEUPBKIOFLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



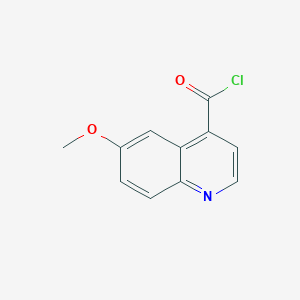

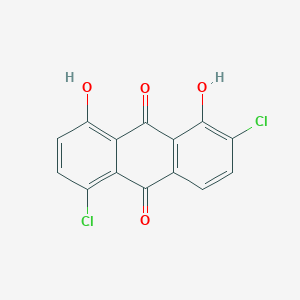
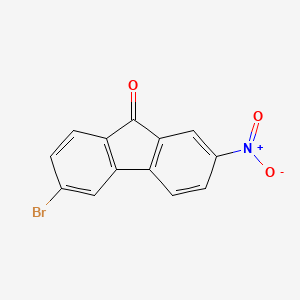


![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
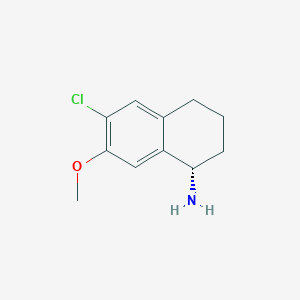

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
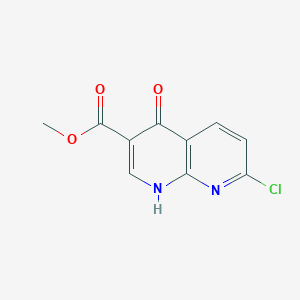
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
